molecular formula C10H10N2O B1302502 5-Methyl-3-phenyl-4-isoxazolamine CAS No. 21169-65-3

5-Methyl-3-phenyl-4-isoxazolamine

Cat. No.: B1302502
CAS No.: 21169-65-3
M. Wt: 174.2 g/mol
InChI Key: QWMOVJWPTZATFS-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolamine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-4-isoxazolamine can be achieved through several methods. One common synthetic route involves the reaction of 5-methyl-4-nitro-3-phenylisoxazole with ammonium chloride and zinc in water at low temperatures (0-5°C). This reaction yields this compound with a moderate yield of around 53% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-4-isoxazolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Methyl-3-phenyl-4-isoxazolamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals.

    Materials Science: It is employed in the development of novel materials with unique properties.

    Biological Studies: This compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-4-isoxazolamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenyl-3-isoxazolamine
  • 5-Methyl-3-phenylisoxazol-4-amine
  • 4-Amino-5-methyl-3-phenylisoxazole

Uniqueness

5-Methyl-3-phenyl-4-isoxazolamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMOVJWPTZATFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372673
Record name 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21169-65-3
Record name 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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